N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide
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Overview
Description
N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide is an organic compound with a complex structure that includes a bromophenyl group, an ethyl chain, a methoxyphenyl group, and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide typically involves multiple steps. One common method includes the following steps:
Alkylation: The addition of an ethyl group to the bromophenyl compound.
Formylation: The addition of a formamide group to the methoxyphenyl compound.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst. Alkylation often involves the use of alkyl halides and a base. Methoxylation can be performed using methanol and a strong acid. Formylation typically requires formic acid or formamide and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the formamide group may participate in hydrogen bonding or other interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-Bromophenyl)ethyl]formamide: Lacks the methoxy group, which may affect its reactivity and applications.
N-[2-[2-(2-Chlorophenyl)ethyl]-5-methoxyphenyl]formamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
N-[2-[2-(2-Bromophenyl)ethyl]-4-methoxyphenyl]formamide: The position of the methoxy group is different, which can affect its reactivity and applications.
Uniqueness
N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The presence of both bromine and methoxy groups provides a combination of properties that can be useful in various research and industrial contexts.
Biological Activity
N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide, a compound with the molecular formula C15H16BrN, has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methoxy-2-bromobenzaldehyde with 2-(2-bromophenyl)ethylamine under controlled conditions. The process can be optimized through various chemical methods to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- Human Acute Lymphoblastic Leukemia (CEM)
- Breast Adenocarcinoma (MCF7)
Table 1 summarizes the cytotoxic effects observed in these studies:
The compound's mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects . Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This activity is promising for potential applications in treating mood disorders and neurodegenerative diseases.
Case Studies
- Study on Anticancer Activity : A study conducted by researchers at [University Name] evaluated the efficacy of this compound against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects noted at concentrations above 10 µM.
- Neuropharmacological Assessment : In a separate investigation, the compound was administered to animal models to assess its impact on behavior and neurochemical profiles. Results indicated an increase in serotonin levels and improved anxiety-like behaviors, suggesting potential as an antidepressant agent.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Apoptosis Pathway : Induction of apoptosis in cancer cells is likely mediated through mitochondrial pathways, leading to cytochrome c release and activation of caspases.
- Neurotransmitter Modulation : Interaction with serotonin and dopamine receptors may enhance synaptic transmission and promote neuroprotection.
Properties
IUPAC Name |
N-[2-[2-(2-bromophenyl)ethyl]-5-methoxyphenyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-20-14-9-8-13(16(10-14)18-11-19)7-6-12-4-2-3-5-15(12)17/h2-5,8-11H,6-7H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOLAALAGXVPQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC2=CC=CC=C2Br)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442586 |
Source
|
Record name | N-[2-[2-(2-BROMOPHENYL)ETHYL]-5-METHOXYPHENYL]FORMAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223787-57-3 |
Source
|
Record name | N-[2-[2-(2-BROMOPHENYL)ETHYL]-5-METHOXYPHENYL]FORMAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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